Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Atom Numbering Conventions
The systematic nomenclature of ethyl 5-benzyloxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, the compound's name derives from the thieno[3,2-c]pyridine core structure, where the bracketed numbers [3,2-c] indicate the specific fusion pattern between the thiophene and pyridine rings. The numbering system begins with the sulfur atom as position 1 in the thiophene ring, proceeding clockwise to establish the fundamental framework for subsequent substitution pattern identification.
The tetrahydro prefix indicates the saturation of four specific positions within the fused ring system, specifically at positions 4, 5, 6, and 7 of the pyridine portion. This saturation fundamentally alters the electronic properties compared to the fully aromatic parent system thieno[3,2-c]pyridine. The systematic atom numbering follows the established priority order for heteroatom-containing fused systems, where sulfur takes precedence over nitrogen in the numbering sequence, ensuring consistent structural representation across related compounds.
The carboxylate functionality at position 2 represents an ethyl ester derivative, formally named as the 2-carboxylic acid ethyl ester according to International Union of Pure and Applied Chemistry ester nomenclature conventions. The complete International Union of Pure and Applied Chemistry name incorporates the 5-benzyloxycarbonyl substituent, indicating the presence of a benzyloxycarbonyl protecting group attached to the nitrogen atom at position 5 of the tetrahydropyridine ring. This systematic approach ensures unambiguous identification of all structural features within the molecular framework.
| Position | Atom Type | Functional Group | International Union of Pure and Applied Chemistry Designation |
|---|---|---|---|
| 1 | Sulfur | Heteroatom | Thieno ring anchor |
| 2 | Carbon | Carboxylate | Ethyl ester |
| 3 | Carbon | Ring carbon | Thieno[3,2-c] junction |
| 4-7 | Carbon/Nitrogen | Saturated ring | Tetrahydropyridine |
| 5 | Nitrogen | Protected amine | Benzyloxycarbonyl substitution |
Comparative Analysis of Thieno[3,2-c]pyridine Core vs. Related Heterocyclic Scaffolds
The thieno[3,2-c]pyridine core structure represents a unique fusion pattern among bicyclic heterocycles, distinguished from related systems through specific geometric and electronic characteristics. Comparative analysis with thieno[2,3-c]pyridine isomers reveals fundamental differences in ring fusion geometry and consequent molecular properties. The [3,2-c] fusion pattern creates a linear arrangement of heteroatoms, whereas alternative fusion modes such as [2,3-c] produce angular geometries that significantly impact molecular reactivity and biological activity profiles.
Structural comparison with related heterocyclic scaffolds demonstrates the unique positioning of heteroatoms within the fused framework. The thieno[3,2-c]pyridine system positions the sulfur and nitrogen atoms in a 1,5-relationship within the bicyclic structure, contrasting with thieno[2,3-b]pyridine systems where heteroatoms adopt different spatial arrangements. This geometric distinction influences electronic delocalization patterns and determines the compound's capacity for intermolecular interactions and coordination chemistry applications.
The tetrahydro modification of the pyridine ring creates additional structural complexity compared to fully aromatic analogues. While the parent thieno[3,2-c]pyridine maintains complete aromaticity across both rings, the tetrahydro derivative exhibits localized saturation that disrupts conjugation and introduces conformational flexibility. This modification significantly impacts the compound's chemical reactivity, particularly regarding electrophilic and nucleophilic substitution reactions at the saturated positions.
Comparative molecular orbital calculations reveal distinct electronic properties between thieno[3,2-c]pyridine and related heterocyclic systems. The unique fusion pattern creates specific frontier molecular orbital characteristics that influence the compound's participation in cycloaddition reactions and metal coordination processes. These electronic differences become particularly pronounced when considering the impact of tetrahydro modification on the overall molecular electronic structure.
| Heterocyclic Core | Fusion Pattern | Heteroatom Relationship | Aromaticity | Electronic Character |
|---|---|---|---|---|
| Thieno[3,2-c]pyridine | Linear | 1,5-relationship | Complete | Electron-deficient |
| Thieno[2,3-c]pyridine | Angular | 1,4-relationship | Complete | Electron-deficient |
| Thieno[2,3-b]pyridine | Angular | 1,6-relationship | Complete | Electron-deficient |
| Tetrahydrothieno[3,2-c]pyridine | Linear | 1,5-relationship | Partial | Mixed character |
Stereoelectronic Effects of the Benzyloxycarbonyl-Protecting Group on Molecular Conformation
The benzyloxycarbonyl protecting group exerts profound stereoelectronic influences on the overall molecular conformation of ethyl 5-benzyloxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate. The benzyloxycarbonyl functionality, introduced through reaction with benzyl chloroformate, creates a carbamate linkage that significantly restricts nitrogen lone pair availability and modulates the compound's conformational preferences. This protection strategy fundamentally alters the electronic environment around the nitrogen center, suppressing its nucleophilic and basic properties through resonance stabilization with the carbonyl group.
Conformational analysis reveals that the benzyloxycarbonyl group adopts preferential orientations that minimize steric interactions while maximizing electronic stabilization. The benzyl portion of the protecting group exhibits rotational freedom around the oxygen-carbon bond, allowing for conformational adjustments that accommodate varying chemical environments. However, the carbamate nitrogen-carbon bond demonstrates restricted rotation due to partial double bond character arising from nitrogen lone pair delocalization into the adjacent carbonyl system.
The three-dimensional molecular structure demonstrates significant stereoelectronic communication between the benzyloxycarbonyl protecting group and the heterocyclic core. Nuclear magnetic resonance spectroscopic studies of related benzyloxycarbonyl-protected compounds indicate that the protecting group influences chemical shift patterns throughout the molecular framework, suggesting extensive through-space and through-bond electronic interactions. These effects extend beyond the immediate protection site to influence the electronic properties of the thieno[3,2-c]pyridine core structure.
Computational molecular modeling studies reveal that the benzyloxycarbonyl group constrains the tetrahydropyridine ring into specific conformational states that differ markedly from the unprotected amine analogue. The protecting group's bulky nature creates steric interactions that favor chair-like conformations of the saturated six-membered ring, while simultaneously preventing ring inversion processes that would be readily accessible in the unprotected system. These conformational restrictions have important implications for the compound's reactivity profile and potential biological activity.
The stereoelectronic influence extends to the compound's capacity for intermolecular hydrogen bonding and coordination interactions. The benzyloxycarbonyl carbonyl oxygen serves as a potential hydrogen bond acceptor, while the protected nitrogen center becomes unavailable for coordination chemistry applications. This electronic redistribution fundamentally alters the compound's supramolecular assembly patterns and influences its behavior in crystalline and solution-phase environments.
| Structural Feature | Conformational Impact | Electronic Effect | Steric Influence |
|---|---|---|---|
| Carbamate nitrogen-carbon bond | Restricted rotation | Lone pair delocalization | Planar geometry enforcement |
| Benzyl phenyl ring | Free rotation | π-π interactions | Bulky substitution |
| Carbonyl oxygen | Fixed orientation | Hydrogen bond acceptor | Minimal steric impact |
| Tetrahydropyridine ring | Chair conformation | Reduced basicity | Ring inversion hindrance |
Properties
IUPAC Name |
5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-2-22-17(20)16-10-14-11-19(9-8-15(14)24-16)18(21)23-12-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIURHWHZIUVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136364 | |
| Record name | 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190971-27-7 | |
| Record name | 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190971-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core
A patented method (CN102432626A) describes an efficient approach to synthesize the tetrahydrothieno[3,2-c]pyridine hydrochloride intermediate, which is a crucial precursor for subsequent functionalization.
Step 1: Preparation of Imines
- Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
- Conditions: Heated to 50–55 °C and maintained for 20–30 hours.
- Workup: Extraction with dichloroethane, washing with saturated saline, and evaporation under reduced pressure to isolate the imine intermediate.
Step 2: Cyclization and Salt Formation
- The imine is treated with 25–30% ethanolic hydrogen chloride and additional water.
- Heated to 65–75 °C for 4–8 hours.
- Activated carbon is added for purification, followed by filtration.
- The filtrate is cooled to 0–5 °C to precipitate the tetrahydrothieno[3,2-c]pyridine hydrochloride salt.
- The solid is filtered and oven-dried to yield the product.
Typical Mass Ratios and Yields:
| Component | Mass Ratio (g) | Yield (%) |
|---|---|---|
| Water | 200 | - |
| Formaldehyde | 50–60 | - |
| 2-Thiophene ethylamine | 120–130 | - |
| Imines | 130–150 | - |
| Ethanolic hydrogen chloride (25–30%) | 480–520 | - |
| Water (added in cyclization) | 45–55 | - |
| Activated carbon (gac) | 2–4 | - |
| Isolated tetrahydrothieno[3,2-c]pyridine hydrochloride | - | 94.3 (example) |
Example from embodiment:
Introduction of the Carbobenzyloxy (Cbz) Protecting Group
The 5-position amine of the tetrahydrothieno[3,2-c]pyridine core is protected by carbobenzyloxy (Cbz) to yield Ethyl 5-Cbz-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-carboxylate.
- The amine intermediate is reacted with benzyl chloroformate under basic conditions (e.g., in the presence of a base like triethylamine or sodium bicarbonate) to install the Cbz group.
- The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.
- After completion, the mixture is washed, dried, and purified by crystallization or chromatography.
Esterification to Form the Ethyl Carboxylate
- The carboxylic acid at position 2 (if present as free acid) is converted to the ethyl ester via Fischer esterification or by reaction with ethyl chloroformate or ethyl bromide under basic or acidic catalysis.
- Conditions are optimized to prevent deprotection or degradation of the Cbz group and the sensitive tetrahydrothieno[3,2-c]pyridine ring.
Alternative Synthetic Routes and Functionalization
A European patent (EP0573975A1) describes derivatives of 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and their production processes, which can be adapted for the Cbz-protected analogues by modifying the benzyl substituent.
- This involves selective alkylation and acylation steps on the tetrahydrothieno[3,2-c]pyridine scaffold.
- The process highlights the importance of controlling regioselectivity and protecting group strategies to achieve high purity and yield.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | Water, formaldehyde, 2-thiophene ethylamine | 50–55 | 20–30 | ~100 | Extraction with dichloroethane |
| Cyclization & salt formation | Ethanolic HCl (25–30%), water, activated carbon | 65–75 | 4–8 | ~94 | Cooling to 0–5 °C for crystallization |
| Cbz protection | Benzyl chloroformate, base, organic solvent | 0–25 | 1–4 | High | Protects amine at 5-position |
| Esterification | Ethyl chloroformate or Fischer esterification | Reflux or mild | 2–6 | High | Maintains integrity of Cbz and ring |
Research Findings and Process Optimization Notes
- The use of ethanolic hydrogen chloride avoids the need for gaseous HCl, reducing safety hazards and waste acid generation.
- Activated carbon treatment improves purity by adsorbing impurities formed during cyclization.
- Mild reaction temperatures and extended reaction times favor high yields and minimize side reactions.
- The mass ratios of starting materials are critical for maximizing imine formation and subsequent cyclization efficiency.
- Protective group strategies such as Cbz are essential for selective functionalization and stability during esterification.
- Industrial applicability is enhanced by the simplicity of operations, scalability, and low-cost raw materials.
Chemical Reactions Analysis
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The following table summarizes critical differences between the target compound and its analogs:
Functional and Pharmacological Implications
- Cbz vs. Boc Protection : The Cbz group (stable under acidic conditions) is less prone to premature deprotection compared to Boc (tert-butoxycarbonyl), which is acid-labile. This makes the target compound more suitable for multi-step syntheses requiring acidic conditions .
- Ring System Variations: Thieno[3,2-c]pyridine derivatives (target compound) exhibit distinct electronic properties compared to thieno[2,3-c]pyridine analogs due to sulfur atom positioning. This affects binding affinity in biological targets .
- Substituent Effects: The ethyl carboxylate group in the target compound improves aqueous solubility relative to methyl esters (e.g., methyl 3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride in ), facilitating purification and formulation .
Conformational and Spectroscopic Considerations
- Ring Puckering: The tetrahydrothienopyridine core adopts a non-planar conformation due to partial saturation, as described by Cremer-Pople puckering coordinates.
- Spectroscopic Data: The target compound’s NMR and IR profiles align with literature values for ethyl carboxylate and Cbz-protected amines, distinguishing it from analogs with bromine or chlorine substituents (e.g., Ethyl 5-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate in ) .
Biological Activity
Ethyl 5-Cbz-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-carboxylate is a compound belonging to the class of tetrahydrothieno-pyridine derivatives. This compound has garnered attention due to its potential biological activities, which may contribute to the development of novel therapeutic agents. This article synthesizes available research findings on its biological activity, providing a comprehensive overview of its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydrothieno ring fused with a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 235.30 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections detail specific activities reported in the literature.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrahydrothieno-pyridine derivatives. For instance:
- A study demonstrated that certain analogs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes.
Anticancer Properties
Research indicates that tetrahydrothieno-pyridine derivatives possess anticancer potential:
- In vitro studies showed that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Specific derivatives have been tested against breast and colon cancer cells, showing promising results in inhibiting cell proliferation.
Neuroprotective Effects
The neuroprotective properties of this compound have also been highlighted:
- It has been shown to mitigate oxidative stress in neuronal cells and enhance cognitive function in animal models .
- Mechanistically, the compound appears to modulate neurotransmitter levels and protect against neuroinflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Tetrahydrothieno Ring : This is often achieved through cyclization reactions involving thioketones and amines.
- Carboxylation : The introduction of the carboxylate group is usually performed via esterification techniques.
- Protection Strategies : The use of carbobenzoxy (Cbz) protection for amines is common during synthesis to prevent unwanted reactions.
Case Studies
- Study on Antibacterial Activity :
- Evaluation of Anticancer Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate?
- Methodological Answer : A common approach involves using intermediates like 2-bromo-5-R-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (where R is a trityl, Boc, or Cbz group). For example, reacting 2-bromo-5-trityl derivatives with tert-butyl peroxybenzoate (TBPB) in the presence of Mg powder in tetrahydrofuran or toluene yields tert-butoxy intermediates, which are hydrolyzed to the final product under acidic conditions . Another method involves acylation reactions using acetyl chloride in dichloromethane with pyridine as a base .
Q. How can the crystal structure of this compound be determined to confirm its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, derivatives like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate have been analyzed using SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles, torsion angles, and deviations from mean planes to assess puckering . Data collection typically involves low-temperature (e.g., 100 K) stabilization using a nitrogen stream .
Q. What spectroscopic techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- NMR : Analyze chemical shifts for protons adjacent to electron-withdrawing groups (e.g., ester or Cbz groups). For example, the ethyl ester group typically shows a triplet near δ 1.3 ppm (CH3) and a quartet near δ 4.2 ppm (CH2) .
- FT-IR : Confirm carbonyl stretches (C=O) from ester (~1740 cm⁻¹) and carbamate (~1680 cm⁻¹) groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., [M+H]+ for C10H13NO2S: calculated m/z 227.06) .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrothienopyridine ring inform reactivity studies?
- Methodological Answer : Ring puckering coordinates (amplitude , phase ) derived from Cremer-Pople parameters are essential. For example, crystallographic data from SCXRD can be analyzed to calculate deviations from planarity. In the title compound, deviations of ~0.2 Å from the mean plane indicate a flattened boat conformation, which influences steric interactions during nucleophilic substitution or catalytic processes .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Cbz vs. Boc groups) on receptor binding using docking simulations. For example, bulkier groups may hinder interaction with hydrophobic pockets .
- In Vitro Assays : Use standardized protocols (e.g., MIC assays for antibacterial activity) with controls like ticlopidine analogs to validate results .
- Data Normalization : Account for variations in purity (≥95% by HPLC) and solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How can synthetic routes be optimized to enhance yield and scalability?
- Methodological Answer :
- Reagent Selection : Replace pyridine with DMAP in acylation reactions to reduce side products .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) for Boc/Cbz deprotection steps to improve reaction rates .
- Catalysis : Explore Pd-mediated cross-coupling for brominated intermediates to streamline functionalization .
Q. What are the challenges in analyzing stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Ester groups are prone to hydrolysis at pH < 3 or > 8, requiring buffered formulations .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~200°C for the title compound) to guide storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
